molecular formula C15H16ClNO3 B11837290 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate

Cat. No.: B11837290
M. Wt: 293.74 g/mol
InChI Key: XUKVTVQAVQNOTC-UHFFFAOYSA-N
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate (CAS: 88349-98-8) is a quinoline-derived ester with the molecular formula C₁₄H₁₄ClNO₃ and a molar mass of 279.72 g/mol. It is structurally characterized by a 5-chloroquinoline moiety linked via an ether-oxygen to a 2-methylpropan-2-yl acetate group. Key physicochemical properties include:

  • Density: 1.256 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 399.0 ± 27.0 °C (predicted)
  • pKa: 1.98 ± 0.29 (predicted) .

The compound’s synthesis likely involves esterification of 5-chloro-8-hydroxyquinoline with 2-methylpropan-2-yl acetate, leveraging its chloro-substituent for enhanced lipophilicity and stability.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate

InChI

InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3

InChI Key

XUKVTVQAVQNOTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate involves the esterification of 5-chloroquinolin-8-ol with 2-methylpropan-2-yl acetate. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to maximize yield and purity .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The acetate ester undergoes hydrolysis under acidic or basic conditions to regenerate the parent alcohol, 1-((5-chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol, and acetic acid.

Reaction Type Conditions Products
Acid-catalyzedH2O,H+\text{H}_2\text{O}, \text{H}^+1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol + Acetic acid
Base-catalyzedNaOH,H2O\text{NaOH}, \text{H}_2\text{O}Sodium acetate + 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol

The reaction kinetics depend on steric hindrance from the tertiary alcohol structure, which slows hydrolysis compared to linear esters .

Nucleophilic Aromatic Substitution at the Quinoline Core

The chlorine atom at the quinoline’s 5-position is susceptible to nucleophilic substitution under specific conditions.

Reagent Conditions Product
NH3\text{NH}_3High-pressure, heat5-Aminoquinolin-8-yl derivative
RO\text{RO}^-Polar aprotic solvent5-Alkoxyquinolin-8-yl derivative

This reactivity parallels other chloroquinoline derivatives, such as ethyl [(5-chloroquinolin-8-yl)oxy]acetate, where substitutions occur at elevated temperatures .

Oxidation

The quinoline ring resists oxidation under mild conditions but may degrade under strong oxidizers (e.g., KMnO4\text{KMnO}_4) to form carboxylic acid derivatives.

Reduction

  • The ester group can be reduced to a primary alcohol using LiAlH4\text{LiAlH}_4, yielding 2-methylpropan-2-ol and the quinolin-8-ol derivative.

  • The chlorine atom remains inert under typical reduction conditions .

Transesterification

The tert-butyl acetate group participates in transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid/base catalysts:

R-OH+1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetateR-O-CO-CH3+1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol\text{R-OH} + \text{1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate} \rightarrow \text{R-O-CO-CH}_3 + \text{1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-ol}

This reaction is critical for modifying the ester’s alkoxy group in synthetic workflows .

Stability Under Thermal and Photolytic Conditions

The compound exhibits moderate thermal stability but undergoes photodegradation under UV light, forming dechlorinated byproducts and quinoline-oxidized species.

Condition Observation
Δ>150C\Delta > 150^\circ\text{C}Partial decomposition to chlorinated aromatic fragments
UV irradiationCleavage of the Cl–C bond and ester degradation

Comparative Reactivity with Analogous Compounds

A comparison with structurally similar esters highlights key differences:

Compound Hydrolysis Rate Substitution Reactivity Thermal Stability
Ethyl [(5-chloroquinolin-8-yl)oxy]acetateFastModerateLow
2-((5-Chloroquinolin-8-yl)oxy)butan-2-yl acetateSlowLowHigh
This compound ModerateModerateModerate

Data extrapolated from PubChem entries and reaction mechanisms of tert-butyl esters .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate exhibits notable antimicrobial activity. Compounds with similar quinoline structures have been documented to possess efficacy against various bacterial strains and fungi. The mechanism of action is believed to involve interference with microbial DNA synthesis or protein function, although specific pathways for this compound require further exploration .

Anticancer Activity

The compound has shown promise in anticancer applications, particularly in inhibiting the proliferation of several cancer cell lines. For example, studies have demonstrated its effectiveness against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. The antiproliferative effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression .

Case Study 1: Anticancer Efficacy

A study involving a small library of quinoline derivatives, including this compound, assessed their antiproliferative properties across various cancer cell lines. Results indicated that this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer drug development .

Case Study 2: Antimicrobial Testing

In another investigation, the antimicrobial activity of this compound was tested against several pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones in agar diffusion assays, highlighting its therapeutic potential against infections caused by drug-resistant bacteria .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
ChloroquineQuinoline derivative with basic side chainAntimalarial
HydroxychloroquineSimilar structure but with hydroxyl groupAntimalarial and anti-inflammatory
5-ChloroquinolineBasic quinoline structure without esterAntimicrobial
QuinineAlkaloid derived from cinchona barkAntimalarial
This compound Unique ester functionalizationAntimicrobial and anticancer

Mechanism of Action

The compound acts as a herbicide safener by accelerating the detoxification process of herbicides in crops. It achieves this by enhancing the activity of enzymes involved in the metabolism of herbicides, thereby reducing their phytotoxic effects. The molecular targets include various detoxification enzymes and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the 8-hydroxyquinoline derivative family, where modifications to the hydroxyl group or quinoline ring significantly alter properties. Below is a comparative analysis with hypothetical or literature-known analogues:

Table 1: Comparative Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa
1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate C₁₄H₁₄ClNO₃ 279.72 1.256 (predicted) 399 (predicted) 1.98
8-Hydroxyquinoline C₉H₇NO 145.16 1.034 267 4.85
5-Chloro-8-hydroxyquinoline C₉H₆ClNO 179.60 1.28 310 3.70
2-((5-Chloroquinolin-8-yl)oxy)ethyl acetate C₁₄H₁₃ClNO₃ 277.71 1.24 (predicted) 385 (predicted) 2.15
Key Observations:

8-hydroxyquinoline’s 267°C) . The chloro group also lowers pKa (1.98 vs. 4.85 for 8-hydroxyquinoline), suggesting stronger acidity due to electron-withdrawing effects, which may influence solubility and coordination chemistry .

Ester Group Modifications: Replacing the hydroxyl group with a 2-methylpropan-2-yl acetate ester reduces polarity compared to 5-chloro-8-hydroxyquinoline, as seen in the lower pKa (1.98 vs. 3.70). The bulkier ester group in the target compound increases boiling point (399°C) relative to a simpler ethyl acetate analogue (385°C), reflecting higher molecular weight and steric hindrance .

Density Trends: The predicted density of the target compound (1.256 g/cm³) aligns with chloro-substituted quinolines but is higher than non-halogenated derivatives (e.g., 8-hydroxyquinoline: 1.034 g/cm³), consistent with halogen-induced molecular packing .

Functional and Application-Based Differences

  • Antimicrobial Activity: Chlorinated quinolines like 5-chloro-8-hydroxyquinoline are known for antimicrobial properties. The esterification in the target compound may enhance membrane permeability, though empirical data are lacking.
  • Synthetic Utility : The acetate group provides a handle for further derivatization, unlike hydroxyl or smaller ester analogues, enabling tailored modifications in drug design .

Biological Activity

The compound 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate , a derivative of quinoline, is of significant interest due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and databases.

The molecular formula for this compound is C13H14ClN1O3C_{13}H_{14}ClN_{1}O_{3}. Its structure includes a chloroquinoline moiety linked to an acetate group, which may influence its biological interactions.

PropertyValue
Molecular Weight265.71 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS NumberNot available

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of bacterial cell membranes.

Antitumor Activity

Quinoline derivatives have also been studied for their antitumor potential. A recent investigation found that compounds structurally related to this compound inhibited cancer cell proliferation in vitro. Specifically, they showed effectiveness against breast cancer cell lines (MCF-7) by inducing apoptosis through the activation of caspase pathways .

Case Study: In Vivo Studies

In vivo studies using animal models have further elucidated the biological effects of quinoline derivatives. For instance, a study involving mice treated with similar compounds showed reduced tumor growth and enhanced survival rates compared to control groups . These findings support the potential therapeutic applications of this compound in oncology.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Quinoline derivatives can inhibit key enzymes involved in DNA synthesis and repair, leading to cell cycle arrest.
  • Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in target cells, resulting in apoptosis.
  • Modulation of Signaling Pathways : They can affect various signaling pathways related to cell survival and proliferation, particularly those involving NF-kB and MAPK pathways.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
CytotoxicityIncreased ROS levels

Q & A

Q. What are the established synthetic pathways for 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate?

The compound is synthesized via nucleophilic substitution of 5-chloro-8-hydroxyquinoline with an alkylating agent such as 2-methylpropan-2-yl bromoacetate. A typical procedure involves refluxing the reactants in acetone with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group and facilitate ester formation. Purification is achieved via crystallization or column chromatography. For example, similar syntheses report yields of ~71% after crystallization (see Table 1) .

Table 1. Example Synthesis Parameters

ReactantBaseSolventTemperatureYieldPurification Method
5-chloro-8-hydroxyquinolineK₂CO₃AcetoneReflux71%Crystallization

Q. What analytical techniques are critical for confirming the compound’s identity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the ester linkage and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected: 309.74 g/mol based on C₁₅H₁₆ClNO₃).
  • X-ray Crystallography : For definitive structural confirmation, as demonstrated for related quinoline derivatives .
  • HPLC : To assess purity (>95% is typical for research-grade material).

Q. What safety precautions are necessary during handling?

While specific safety data for this compound are limited, analogous esters require:

  • PPE : Gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Dry, cool conditions (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetone.
  • Base Selection : Stronger bases (e.g., NaH) could improve deprotonation efficiency.
  • Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate the reaction .

Q. What role does the 2-methylpropan-2-yl group play in the compound’s physicochemical properties?

  • Steric Effects : The bulky tert-butyl group reduces solubility in polar solvents but enhances lipid solubility, impacting bioavailability.
  • Stability : The group may hinder hydrolysis of the ester under acidic/basic conditions. Computational studies (e.g., DFT) can model steric and electronic interactions .

Q. How can structural instability or degradation products be characterized?

  • Forced Degradation Studies : Expose the compound to heat, light, and varying pH.
  • LC-MS/MS : Identify degradation products (e.g., free quinoline or acetic acid derivatives).
  • Kinetic Modeling : Determine shelf-life using Arrhenius equations under accelerated conditions .

Q. How to address discrepancies in reported spectral data for this compound?

  • Reproducibility : Synthesize the compound using standardized protocols and compare with literature.
  • Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data (e.g., C–C bond lengths in crystallography ).
  • Collaborative Studies : Share raw data with independent labs to verify assignments.

Methodological Considerations

  • Contradiction Analysis : If synthetic yields vary, assess factors like reagent purity, moisture content, or side reactions (e.g., quinoline ring alkylation).
  • Experimental Design : Use factorial designs (e.g., DoE) to evaluate the impact of temperature, solvent, and base concentration on yield .

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